2,3-Dibromo-5-fluoropyridine
Overview
Description
2,3-Dibromo-5-fluoropyridine is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-5-fluoropyridine can be synthesized through the bromination of 5-fluoropyridineThis can be achieved by reacting 5-fluoropyridine with bromine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of appropriate solvents and catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2,3-Dibromo-5-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluoropyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-fluoropyridine: Another brominated fluoropyridine with bromine atoms at the 2 and 5 positions.
2,3,5-Trifluoropyridine: A fluorinated pyridine with three fluorine atoms at the 2, 3, and 5 positions.
5-Chloro-2,3-difluoropyridine: A chlorinated and fluorinated pyridine with chlorine and fluorine atoms at the 5, 2, and 3 positions, respectively.
Uniqueness
2,3-Dibromo-5-fluoropyridine is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .
Properties
IUPAC Name |
2,3-dibromo-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZMYYXNMJUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628596 | |
Record name | 2,3-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878207-82-0 | |
Record name | 2,3-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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